The Steric Signature: A Technical Guide to the Tolman Cone Angle of Tris(2,4-di-tert-butylphenyl)phosphite
The Steric Signature: A Technical Guide to the Tolman Cone Angle of Tris(2,4-di-tert-butylphenyl)phosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of transition metal catalysis, the steric and electronic properties of ligands orchestrate the reactivity and selectivity of metallic centers. Among the various descriptors for ligand size, the Tolman cone angle (θ) remains a cornerstone for quantifying steric bulk. This technical guide provides an in-depth exploration of the Tolman cone angle with a specific focus on Tris(2,4-di-tert-butylphenyl)phosphite, a bulky phosphite ligand widely employed in catalysis and as a polymer additive. We will delve into the theoretical underpinnings of the Tolman cone angle, methodologies for its determination, the structural nuances of Tris(2,4-di-tert-butylphenyl)phosphite that dictate its steric profile, and the profound implications of its steric hindrance in catalytic applications. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to harness the steric properties of this important ligand in their scientific endeavors.
Introduction: The Concept of the Tolman Cone Angle
Introduced by Chadwick A. Tolman, the cone angle (θ) is a conceptually simple yet powerful tool to quantify the steric bulk of phosphine and phosphite ligands.[1][2] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1][3] The initial method relied on measurements from physical Corey-Pauling-Koltun (CPK) models of nickel-phosphine complexes, establishing a standardized Ni-P bond length of 2.28 Å.[4][5]
The magnitude of the Tolman cone angle directly correlates with the steric hindrance imposed by the ligand on the metal center. This steric shielding influences several key aspects of a catalytic cycle, including:
-
Coordination Number and Geometry: Bulkier ligands favor lower coordination numbers and can enforce specific geometries around the metal center.
-
Ligand Dissociation: Increased steric bulk can facilitate ligand dissociation, a crucial step in many catalytic cycles.
-
Substrate Access: The cone angle dictates the accessibility of the metal center to incoming substrates.
-
Reductive Elimination: Bulky ligands can promote reductive elimination, often the product-forming step in cross-coupling reactions.
While the original Tolman model has been refined and complemented by more sophisticated computational methods like solid angles (Θ) and percent buried volume (%Vbur), the cone angle remains a widely used and intuitive descriptor of ligand size.[6][7][8][9]
Tris(2,4-di-tert-butylphenyl)phosphite: A Sterically Demanding Ligand
Tris(2,4-di-tert-butylphenyl)phosphite, often referred to by its trade name Irgafos 168, is a commercially significant organophosphorus compound.[10][11] Its chemical structure is characterized by a central phosphorus atom bonded to three 2,4-di-tert-butylphenoxy groups.
Chemical Structure:
The most prominent feature of this ligand is the presence of two bulky tert-butyl groups on each of the three phenyl rings. These substituents are positioned ortho and para to the oxygen atom, creating a highly congested steric environment around the phosphorus center. This steric bulk is the primary determinant of its large Tolman cone angle and its utility in various applications.
Beyond its role as a ligand in catalysis, Tris(2,4-di-tert-butylphenyl)phosphite is extensively used as a secondary antioxidant in polymers to prevent degradation and discoloration.[10]
Determination of the Tolman Cone Angle: Methodologies and Considerations
The determination of the Tolman cone angle can be approached through both experimental and computational methods.
Experimental Approaches
Historically, Tolman's method involved the use of physical space-filling models.[4] While insightful, this approach has been largely superseded by more precise techniques:
-
X-ray Crystallography: The most direct experimental method involves the analysis of single-crystal X-ray diffraction data of a metal complex containing the ligand of interest.[12] From the crystallographically determined atomic coordinates, the cone angle can be calculated. It is important to note that the observed cone angle can vary depending on the metal center, its oxidation state, and the co-ligands present in the coordination sphere due to packing forces and electronic effects.
Computational Methodologies
With the advancement of computational chemistry, the in-silico determination of Tolman cone angles has become a routine and powerful tool.[6][7][8][9] These methods offer the advantage of systematically evaluating a large number of ligands without the need for synthesis and crystallization.
A common computational workflow involves:
-
Model System Selection: A model coordination complex is chosen, often mimicking Tolman's original system, such as [Ni(CO)3(P-ligand)].[6] Other metal fragments like [AuCl(P-ligand)] (linear) and [IrCl3(CO)2(P-ligand)] (octahedral) are also used to probe the ligand's steric behavior in different coordination environments.[6][7][8]
-
Conformational Search: A thorough conformational search of the ligand is performed using molecular mechanics (MM) to identify the lowest energy conformer.[6][7][8]
-
Geometry Optimization: The geometry of the lowest energy conformer is then optimized using more accurate quantum mechanical methods, typically Density Functional Theory (DFT).[6][7][8]
-
Cone Angle Calculation: From the optimized geometry, the cone angle is calculated. This is often done by determining the angle of a cone, with the metal at the apex, that tangentially touches the van der Waals spheres of the outermost atoms of the ligand.
Modern computational approaches can provide highly accurate and reproducible cone angle values. For asymmetrical ligands, an average of the half-angles of the substituents is often taken.[1]
Estimated Tolman Cone Angle of Tris(2,4-di-tert-butylphenyl)phosphite and Comparative Analysis
The presence of the ortho-tert-butyl groups on each of the three phenyl rings leads to significant steric congestion. This positions Tris(2,4-di-tert-butylphenyl)phosphite among the bulkier phosphite ligands. For comparison, the Tolman cone angle of triphenylphosphite, P(OPh)3, is 128°. Given the substantial steric bulk added by the six tert-butyl groups, the cone angle of Tris(2,4-di-tert-butylphenyl)phosphite is expected to be considerably larger. It would likely fall in the range of other bulky phosphite and phosphine ligands.
Table 1: Comparison of Tolman Cone Angles for Selected Phosphine and Phosphite Ligands
| Ligand | Tolman Cone Angle (θ) in degrees |
| P(OMe)3 | 107 |
| PPh3 | 145 |
| PCy3 | 170 |
| P(t-Bu)3 | 182 |
| Tris(2,4-di-tert-butylphenyl)phosphite | Estimated > 150 |
Note: The value for Tris(2,4-di-tert-butylphenyl)phosphite is an estimate based on its structure relative to other ligands. Precise values can be obtained through the computational methods described.
Implications in Catalysis and Drug Development
The large steric footprint of Tris(2,4-di-tert-butylphenyl)phosphite has profound consequences for its application in catalysis.
-
Stabilization of Reactive Species: The steric bulk can stabilize low-coordinate, reactive metal centers by preventing ligand association or decomposition pathways.
-
Enhancement of Catalytic Activity: In cross-coupling reactions, bulky ligands like this can promote the rate-limiting reductive elimination step, leading to higher turnover numbers.
-
Selectivity Control: The steric environment created by the ligand can influence the regioselectivity and stereoselectivity of a reaction by dictating the trajectory of substrate approach to the metal center.
In the context of drug development, while not a therapeutic agent itself, the catalytic processes employing ligands like Tris(2,4-di-tert-butylphenyl)phosphite are crucial for the synthesis of complex organic molecules that form the basis of many pharmaceuticals. The ability to fine-tune the steric properties of a catalyst allows for the efficient and selective construction of desired molecular architectures.
Experimental Protocol: Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite
The synthesis of Tris(2,4-di-tert-butylphenyl)phosphite is typically achieved through the reaction of 2,4-di-tert-butylphenol with a phosphorus source, most commonly phosphorus trichloride (PCl3).[10][13]
Reaction: 3 (t-Bu)2C6H3OH + PCl3 → [((t-Bu)2C6H3O)3P] + 3 HCl
Step-by-Step Methodology:
-
Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 2,4-di-tert-butylphenol and a suitable solvent (e.g., toluene), if necessary, although the reaction can be run neat.[13] A catalytic amount of a base or a Lewis acid may be used.
-
Addition of PCl3: Phosphorus trichloride is added dropwise to the stirred solution of 2,4-di-tert-butylphenol at a controlled temperature, typically between 55-70°C.[13]
-
Reaction Monitoring: The reaction progress is monitored by the cessation of HCl gas evolution and can be further analyzed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. If a solvent was used, it is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system (e.g., isopropanol), to yield the pure Tris(2,4-di-tert-butylphenyl)phosphite as a white solid.[10]
-
Characterization: The identity and purity of the final product are confirmed by standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and melting point determination.[14]
Visualization of Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Caption: A diagram illustrating the Tolman cone angle (θ).
Caption: The relationship between the ligand's structure and its catalytic effects.
Conclusion
The Tolman cone angle provides a vital framework for understanding and predicting the steric influence of phosphine and phosphite ligands in transition metal chemistry. Tris(2,4-di-tert-butylphenyl)phosphite stands out as a ligand with a significant steric presence due to its multiple tert-butyl substituents. This pronounced steric bulk is not a mere structural curiosity but a key feature that can be strategically exploited to control catalytic activity and selectivity. A thorough understanding of its steric profile, as quantified by the Tolman cone angle, is indispensable for researchers aiming to design more efficient and selective catalytic systems for applications ranging from fine chemical synthesis to the development of novel pharmaceuticals. The continued development of computational tools will undoubtedly lead to an even more refined understanding of the steric and electronic properties of this and other important ligands, further empowering the rational design of catalysts.
References
-
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036–15048. [Link][6][7]
-
Bilbrey, J. A., Kazez, A. H., Locklin, J., & Allen, W. D. (2013). Exact ligand cone angles. Journal of computational chemistry, 34(14), 1189–1197. [Link][15]
-
Wikipedia. (n.d.). Ligand cone angle. Retrieved from [Link][1]
-
Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link][2]
-
Wikipedia. (n.d.). Tris(2,4-di-tert-butylphenyl)phosphite. Retrieved from [Link][10]
-
PubChem. (n.d.). Tris(2,4-di-tert-butylphenyl) phosphite. Retrieved from [Link][11]
-
Google Patents. (n.d.). US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. Retrieved from [13]
-
OECD. (n.d.). Tris(2,4-di-tert-butylphenyl)phosphite. Retrieved from [Link][14]
-
Ortuño, M. A., et al. (2014). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. [Link][12]
-
The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link][4]
-
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization, 26(1), 1-36. [Link][5]
Sources
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. grokipedia.com [grokipedia.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 11. Tris(2,4-di-tert-butylphenyl) phosphite | C42H63O3P | CID 91601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
